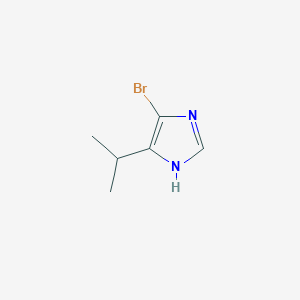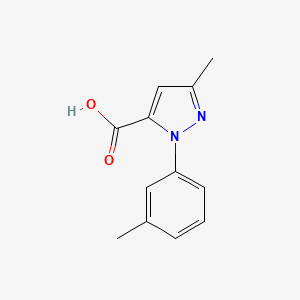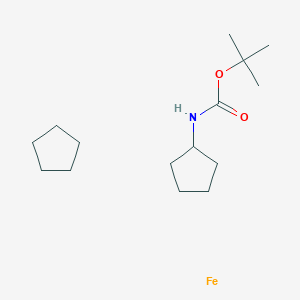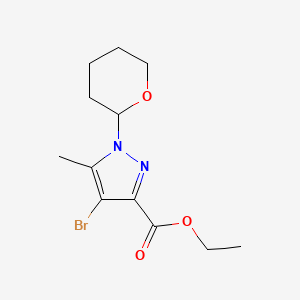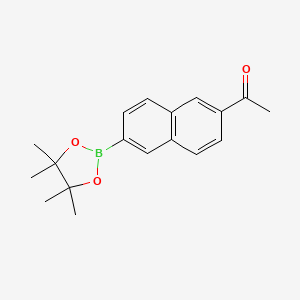![molecular formula C9H9FN4 B13986989 Benzonitrile, 4-[3-(2-fluoroethyl)-1-triazenyl]- CAS No. 78604-18-9](/img/structure/B13986989.png)
Benzonitrile, 4-[3-(2-fluoroethyl)-1-triazenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2-fluoroethylimino)hydrazinyl)benzonitrile is an organic compound that features a benzonitrile core substituted with a hydrazinyl group and a fluoroethylimino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-fluoroethylimino)hydrazinyl)benzonitrile typically involves the reaction of 4-cyanophenylhydrazine hydrochloride with 2-fluoroethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable solvents and catalysts, may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-fluoroethylimino)hydrazinyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluoroethylimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Aminated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2-(2-fluoroethylimino)hydrazinyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-(2-fluoroethylimino)hydrazinyl)benzonitrile involves its interaction with specific molecular targets. The fluoroethylimino group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modifying their function. The nitrile group can also participate in various biochemical pathways, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate
- 4-(2-(2-fluoroethylimino)hydrazinyl)benzenesulfonamide
- 4-(2-(2-fluoroethylimino)hydrazinyl)benzamide
Uniqueness
4-(2-(2-fluoroethylimino)hydrazinyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
78604-18-9 |
|---|---|
Molecular Formula |
C9H9FN4 |
Molecular Weight |
192.19 g/mol |
IUPAC Name |
4-[2-(2-fluoroethylimino)hydrazinyl]benzonitrile |
InChI |
InChI=1S/C9H9FN4/c10-5-6-12-14-13-9-3-1-8(7-11)2-4-9/h1-4H,5-6H2,(H,12,13) |
InChI Key |
XDTFDUWIVGMUSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NN=NCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,4,6-Trimethylphenoxy)methyl]oxirane](/img/structure/B13986914.png)

